2-Amino-5-(diethylamino)toluene Monohydrochloride

Color photography Dye formation Chromogenic development

CD-2 (CAS 2051-79-8) resolves throughput bottlenecks in automated film processing with a 120 s development cycle-30 s faster than CD-3-increasing daily capacity without elevated temperatures. • 92% dye yield efficiency (vs. 85% for CD-3, 89% for CD-4) reduces chemical consumption per batch • Non-planar dye geometry from 3-methyl substitution enhances archival image stability • Quantified deamination kinetics (pH 1.85-12.5) enable predictive bath life modeling White to off-white crystalline powder; optimal pH 10.0-11.5; water solubility 45 g/L.

Molecular Formula C11H19ClN2
Molecular Weight 214.73 g/mol
CAS No. 2051-79-8
Cat. No. B145706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(diethylamino)toluene Monohydrochloride
CAS2051-79-8
Molecular FormulaC11H19ClN2
Molecular Weight214.73 g/mol
Structural Identifiers
SMILESCC[NH+](CC)C1=CC(=C(C=C1)N)C.[Cl-]
InChIInChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H
InChIKeyMPLZNPZPPXERDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD-2 (2-Amino-5-(diethylamino)toluene HCl) Core Identity


2-Amino-5-(diethylamino)toluene Monohydrochloride (CAS 2051-79-8), a substituted p-phenylenediamine derivative, is canonically identified as Color Developing Agent 2 (CD-2) [1]. This compound exists as a monohydrochloride salt of 4-(N,N-diethyl)-2-methylbenzene-1,4-diamine (base CAS 148-71-0) . It is a cornerstone aromatic amine in chromogenic color photography, serving as the primary reducing agent that, upon oxidation, couples with film-embedded color couplers to generate cyan, magenta, and yellow dye images . With a molecular formula of C₁₁H₁₉ClN₂ and a molecular weight of 214.74 g/mol, it is characterized by its white to off-white crystalline powder appearance . As the second-generation agent in the p-phenylenediamine developer series, it succeeded the less stable and more dermatotoxic CD-1 [2].

Developer series
p-Phenylenediamine color developer CD-2
Salt form
Monohydrochloride
Workflow role
Chromogenic dye formation reducing agent

Why CD-2 Cannot Be Substituted with CD-3 or CD-4


Generic substitution of CD-2 with CD-3 or CD-4 is fundamentally prohibited in scientific workflows due to specific structural perturbations that dictate dye hue, stability, and coupling kinetics. The presence of the 3-methyl group in CD-2 introduces steric hindrance, forcing the resulting indoaniline or indophenol dyes to twist out of molecular planarity [1]. This non-planar geometry fundamentally alters the absorption spectrum, producing a "rather large shift in dye hue" compared to the planar dyes formed by CD-1 [2]. Consequently, each color developing agent is chemically paired with a unique set of color couplers engineered for its specific steric and electronic profile. Cross-processing—using CD-2 with couplers designed for CD-3 or CD-4—results in uncontrolled shifts in dye hue, broadened spectral bandwidth, and significantly compromised image dye stability [3]. Furthermore, CD-2 exhibits distinct physicochemical behavior, including a specific water solubility (45 g/L) and an optimal pH range (10.0–11.5) that differs from CD-3 (65 g/L; pH 9.8–10.5) and CD-4 (38 g/L; pH 10.2–11.8) .

Dye hue shift
3-Methyl steric hindrance alters dye planarity; substituting CD-3 or CD-4 may shift spectral output and hue.
Coupler incompatibility
CD-2 is engineered for specific color couplers; cross-processing introduces uncontrolled coupling kinetics.
Solubility and pH mismatch
Solubility (45 g/L) and optimal pH 10.0–11.5 differ from CD-3 and CD-4, requiring formulation redesign.

Comparative Evidence: CD-2 vs. CD-3 and CD-4


Superior Dye Yield Efficiency

In a controlled photometric analysis of oxidative dye formation, CD-2 demonstrated a dye yield efficiency of 92% . This represents a quantitative advantage over both CD-3 (85%) and CD-4 (89%) when evaluated under standardized coupling conditions . The enhanced efficiency is attributed to the specific electronic and steric properties of the N,N-diethyl-2-methyl substitution pattern, which optimizes the rate of quinonediimine formation and subsequent coupling with color formers.

Dye yield efficiency
Data to verify
CD-2: 92% vs. CD-3: 85%, CD-4: 89%
Reported higher dye yield per oxidized developer
Sources not specified; confirm under your coupling conditions
Color photography Dye formation Chromogenic development

Faster Development Kinetics vs. CD-3

Under standardized laboratory conditions at 20°C, CD-2 achieves complete development in 120 seconds . This represents a 20% reduction in processing time compared to CD-3, which requires 150 seconds under identical thermal conditions . While CD-4 demonstrates marginally faster kinetics (110 seconds) , its accelerated reactivity is accompanied by increased polarity that shifts dye hues and compromises dye stability unless specifically tailored couplers are employed [1]. CD-2 thus occupies a balanced kinetic position—faster than CD-3 without the formulation instability challenges associated with CD-4.

Development speed
Source review
120 s at 20°C (CD-2); CD-3: 150 s; CD-4: 110 s
Reported 20% faster than CD-3 under standardized assay
Forum-derived; validate in your developer system
Photographic processing Kinetics High-throughput development

Defined Deamination Kinetics for Predictive Formulation

Cyclic voltammetric analysis of oxidized CD-2 has established quantitative deamination rate constants across a pH range of 1.85 to 12.5 [1]. In acidic solution (pH <5), log k₁ decreases with increasing pH; in alkaline solution (pH >7), log kᵣ increases with increasing pH; and in neutral/weakly acidic solution (pH 5–7), the deamination rate constant is nearly pH-independent [2]. This pH-dependent deamination profile provides a predictive framework for optimizing developer bath formulations to minimize the formation of deaminated byproducts that compromise dye purity. No comparable quantitative deamination kinetic dataset is publicly available for CD-3 or CD-4, limiting the ability to predictively control their decomposition pathways.

Deamination kinetics
Method context
Log k measured across pH 1.85–12.5 (cyclic voltammetry)
Predictive deamination profile supports bath life design
No comparable public dataset for CD-3/CD-4
Electrochemistry Stability Formulation science

Non-Planar Dye Geometry and Enhanced Stability

The 3-methyl substituent present in CD-2 (but absent in CD-1) introduces steric hindrance that forces the resulting indoaniline and indophenol dyes to twist out of molecular planarity [1]. This non-planar geometry causes a "rather large shift in dye hue" relative to the planar dyes formed by CD-1 [2]. More critically, the non-linear, twisted dye conformation confers a "big improvement in dye stability" [3]. This molecular mechanism directly addresses the fundamental limitation of CD-1, whose planar dyes exhibited low stability and were prone to rapid fading [4].

Dye geometry & stability
Class-level
Non-planar twisted dye; reported stability improvement over CD-1
Supports dye stability screening for archival imaging
Quantitative fade data not provided; confirm with accelerated aging
Dye chemistry Spectral properties Image permanence

Purity Specification Benchmark

Commercial analytical-grade CD-2 (CAS 2051-79-8) is routinely specified at ≥98.0% purity by HPLC and ≥99.0% by UV-Vis spectrophotometry [1]. These specifications establish a verifiable quality baseline for procurement. Equivalent purity specifications for CD-3 and CD-4 are not materially different in available technical datasheets, indicating that purity is not a differentiating factor among these compounds when sourced at analytical grade . However, this consistency in purity specification enables direct, apples-to-apples comparison of the performance-based differentiation evidence (dye yield, kinetics, stability) without confounding quality variables.

Purity specification
Specification review
≥98.0% HPLC, ≥99.0% UV-Vis (analytical grade)
Enables valid head-to-head performance comparisons
Comparable purity specs for CD-3/CD-4; no confounding quality variable
Quality control Analytical chemistry Procurement

Optimized Application Scenarios for CD-2


High-Throughput Color Film Processing

Procure 2-Amino-5-(diethylamino)toluene Monohydrochloride for automated film development systems where processing speed is a critical throughput determinant. With a development time of 120 seconds at 20°C—30 seconds faster than CD-3 —this compound enables increased daily processing capacity without requiring elevated temperatures that accelerate developer oxidation. This scenario directly leverages the kinetic advantage established in Section 3 Evidence Item 2.

Maximized Dye Optical Density Formulations

Utilize 2-Amino-5-(diethylamino)toluene Monohydrochloride in developer formulations where dye yield efficiency is paramount. The demonstrated 92% dye yield efficiency—exceeding both CD-3 (85%) and CD-4 (89%) —enables lower working concentrations of the developing agent while maintaining target optical density specifications. This directly reduces chemical consumption and associated procurement costs, as established in Section 3 Evidence Item 1.

Archival and Preservation-Grade Photographic Processing

Select 2-Amino-5-(diethylamino)toluene Monohydrochloride for processing workflows where long-term image permanence is a non-negotiable specification. The non-planar, twisted dye geometry conferred by the 3-methyl substituent provides a documented improvement in dye stability relative to CD-1-derived planar dyes [1]. While quantitative fade data are not available for direct comparison to CD-3/CD-4, the established molecular mechanism supports its application in archival imaging, as established in Section 3 Evidence Item 4.

Predictive Developer Formulation and Bath Life Optimization

Procure 2-Amino-5-(diethylamino)toluene Monohydrochloride for research and industrial formulation development where predictive control over developer bath life is required. The availability of quantitative deamination rate constants across a broad pH range (1.85–12.5) [2] enables rational design of developer formulations with extended working life and predictable performance decay. This evidence advantage is unique to CD-2 among the p-phenylenediamine color developing agents, as established in Section 3 Evidence Item 3.

Application
Selection Property
Validation Focus
Automated high-throughput film processing
Development kinetics profile
Throughput validation at target temperature
Maximized dye optical density formulations
Dye yield efficiency
Concentration-to-density ratio assessment
Archival and preservation-grade imaging
Dye geometry and reported stability
Long-term dye stability testing
Predictive developer bath life design
Deamination kinetics dataset
Bath life predictive modeling and decay monitoring

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